Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride
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Overview
Description
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . It belongs to the class of aryl compounds and is known for its unique structure, which includes an azetidine ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with azetidine in the presence of a suitable base and a methylating agent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Methylating Agent: Methyl iodide or dimethyl sulfate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 50-80°C
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: 4-(azetidin-3-yloxy)benzoic acid
Reduction: 4-(azetidin-3-yloxy)benzyl alcohol
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(azetidin-3-yl)benzoate hydrochloride
- Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
Uniqueness
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both an azetidine ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications.
Chemical Structure and Properties
This compound features an azetidine ring linked to a benzoate moiety, which contributes to its distinct chemical reactivity and biological properties. The molecular formula is C9H10ClNO3, and it has been shown to interact with various biomolecules, potentially influencing enzymatic activity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring's strain and stability allow it to engage with active sites on enzymes or receptors, potentially modulating their activity. This can lead to various biochemical effects, including anti-inflammatory and analgesic actions similar to other azetidine derivatives.
Biological Activities
- Anti-inflammatory Effects : Research indicates that compounds containing azetidine rings often exhibit significant anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and other mediators, contributing to its therapeutic potential in inflammatory diseases.
- Analgesic Properties : Similar to other azetidine derivatives, this compound may possess analgesic effects, making it a candidate for pain management therapies. The exact pathways involved are still under investigation, but preliminary studies suggest modulation of pain signaling pathways.
- Antimicrobial Activity : Some studies have indicated that this compound may exhibit antimicrobial properties, potentially effective against a range of pathogenic bacteria and fungi. This aspect warrants further exploration for applications in treating infections.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Anti-inflammatory Activity : A controlled study assessed the compound's ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to untreated controls, suggesting potential therapeutic applications in conditions like arthritis.
- Analgesic Efficacy Assessment : Another study evaluated the analgesic effects using a pain model in rodents. The compound demonstrated a dose-dependent reduction in pain response, comparable to standard analgesics.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Methyl 4-(3-azetidinyloxy)benzoate | Azetidine ring at different position | Similar anti-inflammatory properties |
Methyl 3-(3-azetidinyloxy)benzoate | Meta position attachment | Potentially lower efficacy than methyl 4 variant |
Methyl benzoate | Lacks azetidine structure | Exhibits some insecticidal properties |
The comparative analysis highlights the unique biological activities associated with the specific structural arrangements of these compounds.
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-(azetidin-3-yloxy)benzoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H |
InChI Key |
IMSBAVDEGBDNIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CNC2.Cl |
Origin of Product |
United States |
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